molecular formula C18H27N3O2 B14176348 1-{4-[3-(2-Methylpyrrolidin-1-yl)propoxy]phenyl}piperazin-2-one CAS No. 921616-67-3

1-{4-[3-(2-Methylpyrrolidin-1-yl)propoxy]phenyl}piperazin-2-one

Cat. No.: B14176348
CAS No.: 921616-67-3
M. Wt: 317.4 g/mol
InChI Key: CVHICRKRASXHJS-UHFFFAOYSA-N
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Description

1-{4-[3-(2-Methylpyrrolidin-1-yl)propoxy]phenyl}piperazin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a phenyl group and a pyrrolidine moiety. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[3-(2-Methylpyrrolidin-1-yl)propoxy]phenyl}piperazin-2-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-chlorophenylpiperazine with 3-(2-methylpyrrolidin-1-yl)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-{4-[3-(2-Methylpyrrolidin-1-yl)propoxy]phenyl}piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrrolidine rings, leading to the formation of substituted analogs.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and various substituted compounds, each with distinct chemical and physical properties.

Scientific Research Applications

1-{4-[3-(2-Methylpyrrolidin-1-yl)propoxy]phenyl}piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[3-(2-Methylpyrrolidin-1-yl)propoxy]phenyl}piperazin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    6-{4-[3-®-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one: A compound with a similar structure but different pharmacological properties.

    Pyrrolidine derivatives: Compounds with the pyrrolidine ring that exhibit diverse biological activities.

Uniqueness

1-{4-[3-(2-Methylpyrrolidin-1-yl)propoxy]phenyl}piperazin-2-one is unique due to its specific substitution pattern and the presence of both piperazine and pyrrolidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

921616-67-3

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

1-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]piperazin-2-one

InChI

InChI=1S/C18H27N3O2/c1-15-4-2-10-20(15)11-3-13-23-17-7-5-16(6-8-17)21-12-9-19-14-18(21)22/h5-8,15,19H,2-4,9-14H2,1H3

InChI Key

CVHICRKRASXHJS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1CCCOC2=CC=C(C=C2)N3CCNCC3=O

Origin of Product

United States

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